Enzymatic Potency: BMS-911172 (IC50 12 nM) vs. Clinical Candidate LP-935509 (IC50 3.3 nM)
BMS-911172 demonstrates potent AAK1 inhibition with an enzymatic IC50 of 12 nM . In a direct cross-study comparison, LP-935509 is a more potent AAK1 inhibitor with an IC50 of 3.3 nM and a Ki of 0.9 nM . This establishes a clear potency hierarchy where LP-935509 is approximately 3.6-fold more potent than BMS-911172.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | LP-935509: 3.3 nM |
| Quantified Difference | ~3.6-fold difference in potency |
| Conditions | Biochemical enzyme assay for AAK1 |
Why This Matters
Researchers must select the appropriate potency for their study; BMS-911172 offers a distinct potency profile from the more advanced LP-935509, which may be relevant for studying partial vs. full target inhibition or for avoiding on-target toxicity in sensitive systems.
